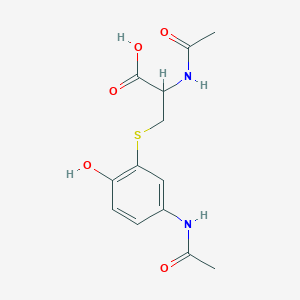![molecular formula C15H9N B13384176 4-[2-(4-Ethynylphenyl)ethynyl]pyridine CAS No. 7224-02-4](/img/structure/B13384176.png)
4-[2-(4-Ethynylphenyl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is an organic compound with the molecular formula C15H9N. It is a linear conjugated polymer that has been studied for its photocatalytic properties, particularly in the production of hydrogen peroxide from water and oxygen under visible light illumination .
Métodos De Preparación
The synthesis of 4-[2-(4-Ethynylphenyl)ethynyl]pyridine involves high-throughput experiments to identify efficient photocatalytic properties. The compound is typically prepared through a series of reactions involving ethynylation and pyridine coordination. The reaction conditions often include the use of visible light to drive the photocatalytic processes .
Análisis De Reacciones Químicas
4-[2-(4-Ethynylphenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the production of hydrogen peroxide from water and oxygen.
Reduction: It can also undergo reduction reactions, where oxygen is stepwise reduced to form hydrogen peroxide.
Substitution: The compound can form self-complementary halogen-bonded dimers through substitution reactions involving halogen atoms
Common reagents and conditions used in these reactions include visible light illumination and the presence of oxygen and water. The major product formed from these reactions is hydrogen peroxide .
Aplicaciones Científicas De Investigación
4-[2-(4-Ethynylphenyl)ethynyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a photocatalyst for the production of hydrogen peroxide, which is an important industrial oxidant.
Medicine: Research is ongoing to investigate its potential use in medical applications, particularly in the development of new photocatalytic therapies.
Mecanismo De Acción
The mechanism by which 4-[2-(4-Ethynylphenyl)ethynyl]pyridine exerts its effects involves the photoinduced stepwise reduction of oxygen to produce hydrogen peroxide. The compound absorbs visible light, which generates separated charges that drive the redox reactions necessary for hydrogen peroxide production .
Comparación Con Compuestos Similares
4-[2-(4-Ethynylphenyl)ethynyl]pyridine is unique in its efficient photocatalytic properties under visible light. Similar compounds include:
4-[(4-Bromophenyl)ethynyl]pyridine: Known for forming self-complementary halogen-bonded dimers.
Poly(3-4-ethynylphenyl)ethynyl)pyridine: Another linear conjugated polymer with similar photocatalytic properties.
These compounds share some structural similarities but differ in their specific photocatalytic efficiencies and stability under prolonged illumination .
Propiedades
Número CAS |
7224-02-4 |
|---|---|
Fórmula molecular |
C15H9N |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-[2-(4-ethynylphenyl)ethynyl]pyridine |
InChI |
InChI=1S/C15H9N/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16-12-10-15/h1,3-6,9-12H |
Clave InChI |
QEUHXPTXFCCCBW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C#CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one](/img/structure/B13384111.png)

![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B13384157.png)


![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)

